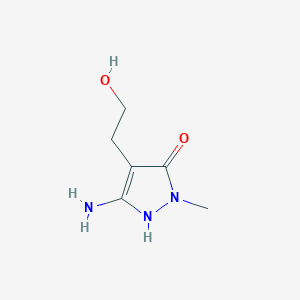
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound with a pyrazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The hydroxyl and amino groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 3-Amino-4-(2-hydroxyethyl)-1H-pyrazol-5-ol
- 3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazole
- 3-Amino-4-(2-hydroxyethyl)-1H-pyrazole
Uniqueness
3-Amino-4-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-ol is unique due to the presence of both hydroxyl and amino groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
特性
分子式 |
C6H11N3O2 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
5-amino-4-(2-hydroxyethyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C6H11N3O2/c1-9-6(11)4(2-3-10)5(7)8-9/h8,10H,2-3,7H2,1H3 |
InChIキー |
ZEKROHBKJLLWPI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(N1)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
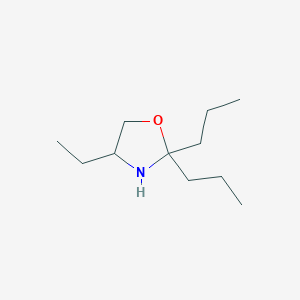
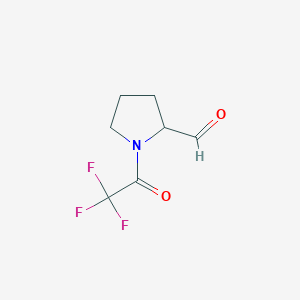
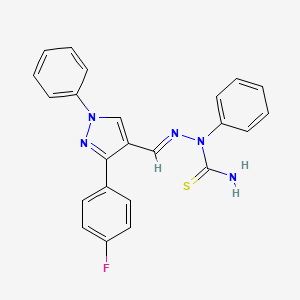
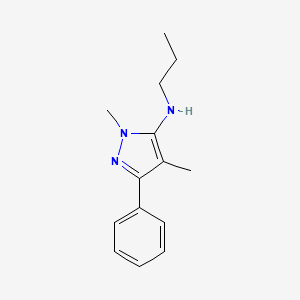
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
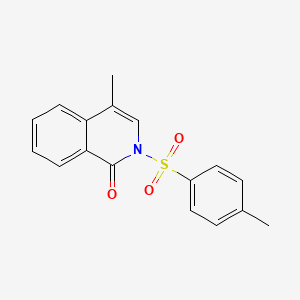
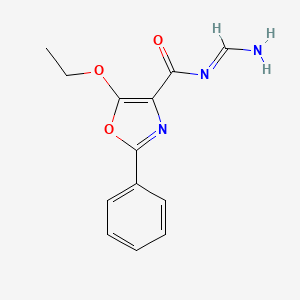
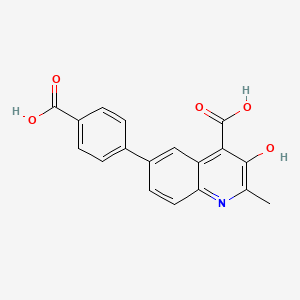
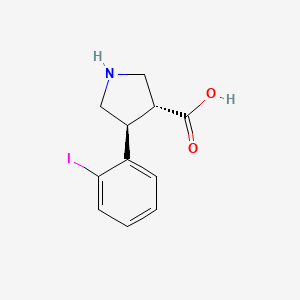
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
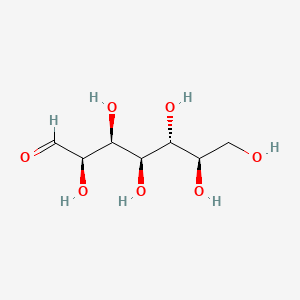
![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)
